molecular formula C18H16FN3O2 B3855998 2-fluoro-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide

2-fluoro-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide

Cat. No. B3855998
M. Wt: 325.3 g/mol
InChI Key: YHVCVPVYYBRMTA-XZHCKZKCSA-N
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Description

2-fluoro-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as FOPB or 2-F-ARA-NAD+ and is a derivative of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism.

Mechanism of Action

The mechanism of action of FOPB is not fully understood, but it is thought to involve the modulation of NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in cellular metabolism, and its levels are known to decline with age and in various disease states. FOPB has been shown to increase NAD+ levels in cells, which may contribute to its beneficial effects.
Biochemical and Physiological Effects:
FOPB has been shown to have various biochemical and physiological effects, including the inhibition of PARP activity, the improvement of mitochondrial function, the reduction of oxidative stress and inflammation, and the improvement of glucose metabolism and insulin sensitivity. These effects are thought to be mediated through the modulation of NAD+ levels in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FOPB in lab experiments is its specificity for PARP inhibition. Unlike other PARP inhibitors, FOPB does not inhibit other enzymes in the same family, which can lead to off-target effects. However, FOPB has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on FOPB, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in other fields, such as immunology and infectious diseases. Additionally, the mechanism of action of FOPB needs to be further elucidated to fully understand its effects on cellular metabolism. Overall, FOPB has significant potential as a therapeutic agent in various fields, and further research is needed to fully explore its capabilities.

Scientific Research Applications

FOPB has been extensively studied for its potential applications in various fields, including cancer treatment, neurodegenerative diseases, and metabolic disorders. In cancer treatment, FOPB has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. FOPB has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects.
In neurodegenerative diseases, FOPB has been shown to improve mitochondrial function and reduce oxidative stress, which are both implicated in the pathogenesis of these diseases. FOPB has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In metabolic disorders, FOPB has been shown to improve glucose metabolism and insulin sensitivity, which are both impaired in conditions such as diabetes. FOPB has also been shown to reduce inflammation and oxidative stress in animal models of obesity.

properties

IUPAC Name

2-fluoro-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-16-11-5-4-10-15(16)18(24)20-13-17(23)22-21-12-6-9-14-7-2-1-3-8-14/h1-12H,13H2,(H,20,24)(H,22,23)/b9-6+,21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVCVPVYYBRMTA-XZHCKZKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-fluoro-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide
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